

3-Methylpentanal CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Methylpentanal

Cat. No.: B096236

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An In-depth Technical Guide to 3-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 15877-57-3[1]

Molecular Formula: C₆H₁₂O[1]

Introduction

3-Methylpentanal is an organic compound classified as a branched-chain aliphatic aldehyde. [1] Its structure consists of a five-carbon pentane backbone with a methyl group at the third carbon and a terminal aldehyde functional group. This structure imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and fragrance industries.[2] In the pharmaceutical sector, the presence of the aldehyde group and the specific methyl branching allows for the precise construction of complex organic molecules, serving as a precursor for active pharmaceutical ingredients (APIs).[2] Its characteristic pleasant odor also leads to its use in the formulation of fragrances and flavors.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **3-Methylpentanal** is presented below for easy reference.

Property	Value	Reference
Molecular Weight	100.16 g/mol	[3]
Appearance	Colorless liquid	[1]
Odor	Pleasant, characteristic	[1]
Boiling Point	117.63 °C (estimate)	[4]
Melting Point	-72.5 °C (estimate)	[4]
Density	0.8079 g/cm ³ (estimate)	[4]
Flash Point	17.8 °C	[4]
Solubility	Soluble in organic solvents, moderately soluble in water	[1]
Refractive Index	1.4085 (estimate)	[4]
InChI Key	YJWJGLQYQJGEEP-UHFFFAOYSA-N	[1]
SMILES	<chem>CCC(C)CC=O</chem>	[1]

Synthesis and Reactions

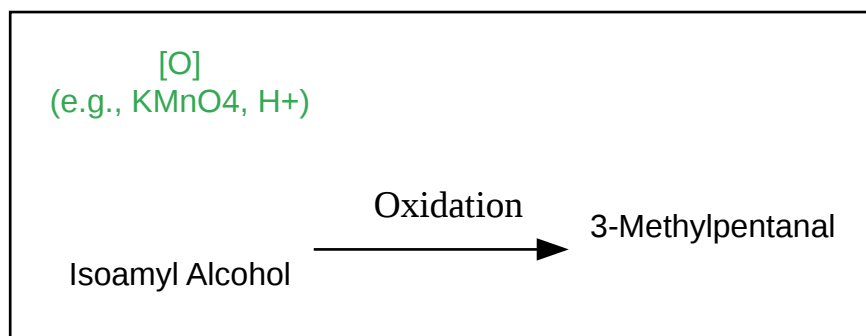
3-Methylpentanal is a versatile chemical intermediate that can be synthesized through various methods and participates in a range of chemical reactions.

Synthesis of 3-Methylpentanal

A common method for the synthesis of **3-Methylpentanal** is the oxidation of the corresponding primary alcohol, 3-methyl-1-pentanol. Another industrially significant route is the hydroformylation of alkenes.

3-Methylpentanal can be prepared by the oxidation of isoamyl alcohol (3-methyl-1-butanol) using a suitable oxidizing agent, such as an acidic solution of potassium permanganate.[4]

Reaction Scheme:



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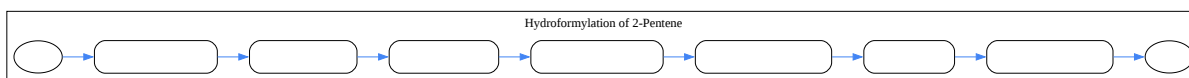
Conceptual Oxidation of Isoamyl Alcohol.

The hydroformylation of 2-pentene offers a direct route to **3-Methylpentanal**, alongside its isomer n-hexanal. The regioselectivity can be influenced by the choice of catalyst and reaction conditions. Rhodium-based catalysts with phosphine ligands are often employed to favor the branched aldehyde.[5]

Experimental Protocol:

- **Catalyst Preparation:** In a clean, dry Schlenk flask under an inert atmosphere, dicarbonylacetylacetonatorrhodium(I) and a suitable phosphine ligand (e.g., triphenylphosphine) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to form the active rhodium-phosphine complex catalyst solution.
- **Reactor Charging:** The prepared catalyst solution is transferred to a high-pressure reactor under an inert atmosphere.
- **Reactant Introduction:** A known amount of 2-pentene is introduced into the sealed reactor.
- **Reaction Execution:** The reactor is pressurized with a 1:1 mixture of hydrogen (H₂) and carbon monoxide (CO) gas to the desired pressure (e.g., 20-100 atm). The reaction mixture is then heated to the target temperature (e.g., 80-120 °C) and stirred.

- **Reaction Monitoring and Work-up:** The reaction progress is monitored by gas chromatography (GC). Upon completion, the reactor is cooled, and the excess pressure is carefully released. The product mixture is then purified by distillation.



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Experimental Workflow for the Hydroformylation of 2-Pentene.

Key Reactions of 3-Methylpentanal

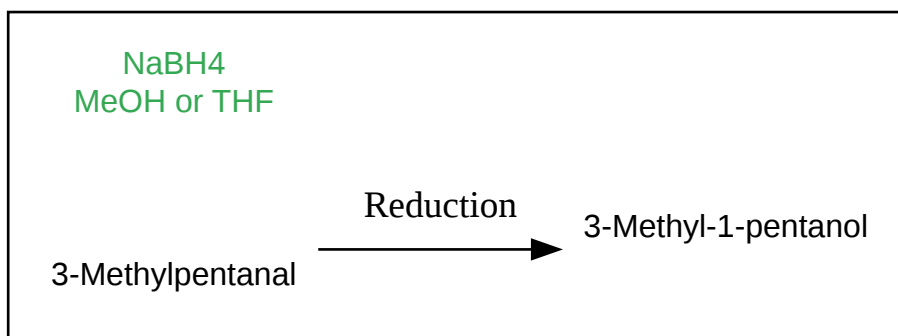
The aldehyde functional group in **3-Methylpentanal** is the primary site of its chemical reactivity, readily undergoing reduction, oxidation, and nucleophilic addition reactions.

3-Methylpentanal can be selectively reduced to the corresponding primary alcohol, 3-methyl-1-pentanol, using mild reducing agents such as sodium borohydride (NaBH_4).

Experimental Protocol:

- **Reaction Setup:** To a solution of **3-Methylpentanal** (1 equivalent) in tetrahydrofuran (THF) or methanol (MeOH) in a round-bottom flask, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C.
- **Reaction Execution:** The reaction mixture is stirred at room temperature for 4 hours.
- **Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is quenched by the slow addition of aqueous ammonium chloride (NH_4Cl) or 1N hydrochloric acid (HCl) at 0 °C, followed by stirring for 2 hours.
- **Extraction and Purification:** The resulting mixture is extracted with dichloromethane (DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate (Na_2SO_4), and concentrated under reduced pressure to yield 3-methyl-1-pentanol.[6]



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*Reduction of **3-Methylpentanal**.*

Applications in Drug Development and Fragrance Synthesis

3-Methylpentanal's unique structure makes it a valuable building block in both the pharmaceutical and fragrance industries.

Pharmaceutical Intermediate

The aldehyde functionality and the defined stereocenter (in chiral synthesis) of **3-Methylpentanal** make it an attractive starting material for the synthesis of more complex molecules with potential biological activity. It can be converted into various drug precursors through reactions such as aldol condensations, Wittig reactions, and reductive aminations, allowing for the elongation of the carbon chain and the introduction of new functional groups.[2]

Fragrance and Flavor Synthesis

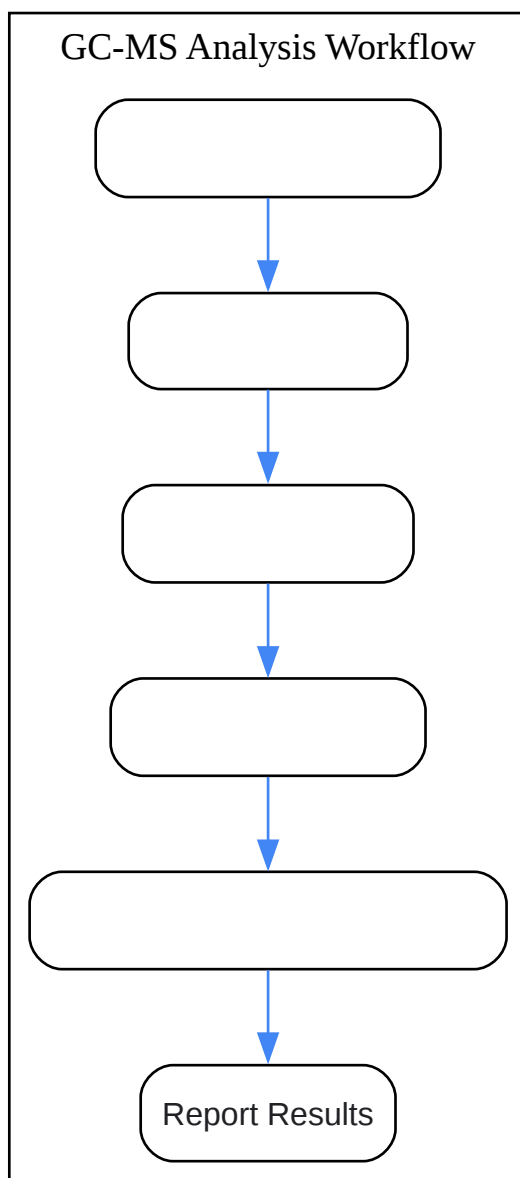
In the fragrance industry, **3-Methylpentanal** itself contributes to certain scent profiles. More importantly, it serves as a precursor to other fragrance compounds. For instance, its reduction product, 3-methyl-1-pentanol, and its oxidation product, 3-methylpentanoic acid, can be esterified to produce a variety of esters with fruity and floral notes.

Analytical Workflow

The analysis of **3-Methylpentanal**, particularly in complex mixtures such as fragrance formulations, is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for GC-MS Analysis:

- **Sample Preparation:** The sample containing **3-Methylpentanal** is diluted in a suitable solvent (e.g., ethanol). For trace analysis, headspace sampling may be employed, where the volatile components in the vapor phase above the sample are collected.
- **GC Separation:** The prepared sample is injected into a gas chromatograph equipped with a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.
- **MS Detection and Identification:** As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a spectral library for identification.
- **Quantification:** The abundance of **3-Methylpentanal** in the sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from standards of known concentration.



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*Workflow for the GC-MS Analysis of **3-Methylpentanal**.*

Conclusion

3-Methylpentanal is a significant C6 aldehyde with diverse applications stemming from its specific molecular structure. Its role as a versatile intermediate in the synthesis of pharmaceuticals and fragrances underscores its importance in industrial and research settings. The synthetic and analytical protocols outlined in this guide provide a foundation for its effective utilization and characterization. Further research into novel catalytic systems for its synthesis

and its application in asymmetric synthesis could expand its utility in the development of new chemical entities.

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